molecular formula C6H7ClN2 B1590443 5-Chloro-2-methylpyridin-4-amine CAS No. 97944-44-0

5-Chloro-2-methylpyridin-4-amine

Cat. No. B1590443
CAS RN: 97944-44-0
M. Wt: 142.58 g/mol
InChI Key: DTAKYMBVGQAQGE-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2. It has a molecular weight of 142.59 .


Synthesis Analysis

The synthesis of 5-Chloro-2-methylpyridin-4-amine involves a reaction with 2-chloro-5-methyl-4-nitropyridine 1-oxide. The synthesis steps include charging a glass pressure reactor with 29 g of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of hydrogenation catalyst (0.8% Pt and 0.6% Mo on activated carbon) and 320 ml of ethanol .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-methyl-4-pyridinamine. The InChI code is 1S/C6H7ClN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) and the InChI key is DTAKYMBVGQAQGE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ammonia and amines can be alkylated by an S N 2 reaction with alkyl halides. The product of the reaction is an ammonium salt where the negative counter-ion is the halogen of the alkyl halide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 142.59. It is recommended to be stored in a refrigerator. The density is 1.26 g/cm3 . The melting point is 115℃ .

Scientific Research Applications

Crystallography

  • Field : Crystallography .
  • Application : The compound is used in the study of crystal structures .
  • Method : The ethanol solution of 5-chlorosalicylaldehyde was added dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 min with stirring. The stirring was continued for 1 h to give a clear orange solution, allowed to evaporate slowly in air at room temperature .
  • Results : After 7 days, orange prism-shaped crystals of the title compound were formed at the bottom of the vessel. The crystals were isolated, washed with ethanol and dried at room temperature (yield 54%) .

Organic Synthesis

  • Field : Organic Synthesis .
  • Application : 5-Amino-2-chloro-4-methylpyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff fields . It is also a pesticide intermediate .
  • Method : Specific methods of application or experimental procedures are not provided in the sources .
  • Results : The outcomes or results of these applications are not specified in the sources .

Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Application : The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
  • Method : Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
  • Results : A series of novel pyridine derivatives were synthesized in moderate to good yield .

Storage and Handling

  • Field : Chemical Storage and Handling .
  • Application : The compound is stored in a refrigerator and shipped at room temperature .
  • Method : The compound is stored in a liquid form .

Inhibitor Synthesis

  • Field : Medicinal Chemistry .
  • Application : The compound is used in the synthesis of inhibitors .
  • Method : Specific methods of application or experimental procedures are not provided in the source .
  • Results : The compound is a potent inhibitor of NOS2 (iNOS) in vitro .

Chemical Storage and Handling

  • Field : Chemical Storage and Handling .
  • Application : The compound is stored in a refrigerator and shipped at room temperature .
  • Method : The compound is stored in a liquid form .

Inhibitor Synthesis

  • Field : Medicinal Chemistry .
  • Application : The compound is used in the synthesis of inhibitors .
  • Method : Specific methods of application or experimental procedures are not provided in the source .
  • Results : The compound is a potent inhibitor of NOS2 (iNOS) in vitro .

Safety And Hazards

The compound is identified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation and serious eye irritation .

Future Directions

While the future directions of 5-Chloro-2-methylpyridin-4-amine are not explicitly mentioned in the search results, it’s worth noting that compounds like this are often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

properties

IUPAC Name

5-chloro-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAKYMBVGQAQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540244
Record name 5-Chloro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylpyridin-4-amine

CAS RN

97944-44-0
Record name 5-Chloro-2-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97944-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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